[(4-Chloro-3-methylphenyl)sulfonyl]cycloheptylamine
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Overview
Description
[(4-Chloro-3-methylphenyl)sulfonyl]cycloheptylamine is an organic compound that belongs to the class of sulfonyl amines This compound is characterized by the presence of a sulfonyl group attached to a cycloheptylamine moiety, with a 4-chloro-3-methylphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-methylphenyl)sulfonyl]cycloheptylamine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-methylphenyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonyl amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
[(4-Chloro-3-methylphenyl)sulfonyl]cycloheptylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-methylphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.
4-Chloro-3-methylbenzenesulfonyl chloride: The precursor used in the synthesis of [(4-Chloro-3-methylphenyl)sulfonyl]cycloheptylamine.
Cycloheptylamine: The amine component of the compound.
Uniqueness
This compound is unique due to the combination of its sulfonyl and cycloheptylamine groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20ClNO2S |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
4-chloro-N-cycloheptyl-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO2S/c1-11-10-13(8-9-14(11)15)19(17,18)16-12-6-4-2-3-5-7-12/h8-10,12,16H,2-7H2,1H3 |
InChI Key |
IILPIWXRKNDJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Cl |
Origin of Product |
United States |
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